![molecular formula C9H17N B3232097 3-Cyclopropylcyclohexan-1-amine CAS No. 1334146-49-4](/img/structure/B3232097.png)
3-Cyclopropylcyclohexan-1-amine
Overview
Description
“3-Cyclopropylcyclohexan-1-amine” is a chemical compound with the CAS Number: 1354952-79-6 . It is a hydrochloride salt and has a molecular weight of 175.7 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17N.ClH/c10-9-3-1-2-8 (6-9)7-4-5-7;/h7-9H,1-6,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Organic Synthesis
“3-Cyclopropylcyclohexan-1-amine” is a type of cyclopropane , which is one of the most important strained rings in organic chemistry . Cyclopropanes have gained much attention for more than a century because of their interesting and unique reactivity . They have been widely used in the fields of organic synthesis as versatile building blocks .
Medicinal Chemistry
Cyclopropanes, including “this compound”, have been widely used in medicinal chemistry . Their unique structure and reactivity make them valuable components in the development of new drugs .
Materials Science
In the field of materials science, cyclopropanes are used as building blocks due to their unique reactivity . “this compound” could potentially be used in the synthesis of new materials .
Natural Products Synthesis
Cyclopropanes are found in many natural products . “this compound” could potentially be used in the synthesis of these natural products .
Innovative Synthetic Strategies
Recent advances in the synthesis of cyclopropane-containing natural products highlight the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes . “this compound” could be a part of these innovative strategies .
Safety and Handling
The safety data for “this compound” indicates that it may be harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and safety measures should be taken when working with this compound .
Safety and Hazards
properties
IUPAC Name |
3-cyclopropylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQZOXXSWCKCAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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